Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-
Description
Historical Context and Discovery of LY73497
LY73497 emerged in the early 1990s during efforts to simplify the tricyclic scaffold of tetrahydroimidazo[4,5,1-jk]benzodiazepin-2(1H)-one (TIBO), a known HIV-1 reverse transcriptase (RT) inhibitor. Researchers at Eli Lilly and Company systematically deconstructed the TIBO framework, identifying LY73497 as a lead compound with retained RT inhibitory activity. Initial studies revealed its selective inhibition of HIV-1 (ED₅₀: 1.33 μM) without affecting HIV-2 or simian immunodeficiency virus (SIV). This discovery marked a pivotal shift toward non-nucleoside RT inhibitors (NNRTIs) with simplified architectures.
Key Milestones:
Classification within PETT Series Compounds
The PETT series encompasses thiourea derivatives featuring a phenylethyl group linked to a heterocyclic moiety (e.g., thiazole, pyridine). LY73497 serves as the foundational scaffold, with structural modifications driving potency improvements:
| PETT Derivative | Heterocyclic Group | HIV-1 RT IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| LY73497 | Thiazol-2-yl | 950 | >286 |
| LY300046.HCl | 5-Bromopyrid-2-yl | 0.6–5 | >4,000 |
| PETT-1 | Pyrid-2-yl | 6 | N/A |
LY73497’s classification hinges on its:
Nomenclature and Structural Identification
Systematic Nomenclature:
Structural Features:
- Molecular Formula : C₁₂H₁₃N₃S₂.
- SMILES : C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2.
- Key Functional Groups :
- Thiourea (-NH-CS-NH-) bridge.
- 2-Phenylethyl substituent.
- 2-Thiazolyl heterocycle.
Crystallographic Insights:
X-ray studies confirm a planar thiourea core with dihedral angles of 15.7° between phenyl and thiazole rings, optimizing RT binding.
Significance in Thiourea Chemistry
LY73497 exemplifies the therapeutic potential of thiourea derivatives, leveraging:
- Hydrogen-Bonding Capacity : The thiourea motif binds Asp113 and Lys101 in HIV-1 RT, disrupting catalytic activity.
- Structural Versatility : Modular substitutions at phenyl and thiazolyl positions enable potency tuning.
- Biological Selectivity : Unlike broader-spectrum thioureas, LY73497’s specificity for HIV-1 RT minimizes off-target effects.
Impact on Drug Development:
Properties
CAS No. |
149485-30-3 |
|---|---|
Molecular Formula |
C12H13N3S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3S2/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16) |
InChI Key |
ANUSGJXVCFPWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCN=C(NC2=NC=CS2)S |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |
Appearance |
Solid powder |
Other CAS No. |
149485-30-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 73497 LY-73497 LY73497 N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea |
Origin of Product |
United States |
Preparation Methods
Amine-Isothiocyanate Coupling
A direct approach involves reacting 2-phenylethylamine with 2-thiazolyl isothiocyanate. The reaction is typically conducted in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) under inert atmospheres. For instance, a protocol adapted from US Patent 4,375,547 describes the use of ethanol as a solvent at ambient temperature, yielding the target compound after 12–24 hours. The general reaction pathway is:
$$
\text{2-Phenylethylamine} + \text{2-Thiazolyl Isothiocyanate} \rightarrow \text{Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-} + \text{HCl}
$$
Key variables influencing yield include solvent polarity, temperature, and stoichiometry. For example, acetonitrile has been shown to enhance reaction rates compared to ethanol due to its higher dielectric constant.
Alternative Pathway: Reverse Reactivity
An alternative method involves the reaction of 2-thiazolylamine with 2-phenylethyl isothiocyanate. This route is less common due to the limited commercial availability of 2-phenylethyl isothiocyanate, necessitating in situ preparation via treatment of 2-phenylethylamine with thiophosgene. The reaction proceeds as follows:
$$
\text{2-Thiazolylamine} + \text{2-Phenylethyl Isothiocyanate} \rightarrow \text{Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-}
$$
This method requires stringent control of pH and temperature to prevent side reactions such as hydrolysis of the isothiocyanate.
Advanced Synthesis and Optimization Strategies
Ultrasonic-Assisted Synthesis
Recent advancements in synthetic chemistry have highlighted the efficacy of ultrasound irradiation in accelerating thiourea formation. A study on N-naphthoyl thiourea derivatives demonstrated that ultrasonic conditions reduced reaction times from 300 minutes to 45 minutes while improving yields from 63% to 95%. Applying this methodology to Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl- could involve sonicating a mixture of 2-phenylethylamine and 2-thiazolyl isothiocyanate in acetonitrile at 50°C. The mechanical effects of cavitation enhance molecular collisions, promoting faster kinetics.
Solvent and Catalyst Screening
Systematic solvent screening is critical for optimizing yields. Data from N-naphthoyl thiourea syntheses reveal significant solvent-dependent variations:
| Solvent | Yield (%) | Reaction Time (min) |
|---|---|---|
| Acetonitrile | 95 | 45 |
| Ethanol | 12 | 300 |
| DMF | 25 | 300 |
Adapted from, this table underscores acetonitrile’s superiority, likely due to its ability to stabilize transition states. Additionally, the use of triethylamine (TEA) as a base in catalytic amounts (5–10 mol%) neutralizes HCl byproducts, preventing protonation of the amine and shifting equilibrium toward product formation.
Characterization and Analytical Validation
Spectroscopic Identification
The structural elucidation of Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl- relies on multimodal spectroscopic analysis:
- ¹H NMR : Characteristic signals include aromatic protons of the thiazole ring (δ 7.5–8.9 ppm) and NH protons of the thiourea moiety (δ 8.0–11.0 ppm as singlets).
- ¹³C NMR : The thiocarbonyl (C=S) resonance appears near δ 180 ppm, while the thiazole carbons are observed between δ 120–150 ppm.
- FT-IR : Strong absorption bands at 1250–1350 cm⁻¹ (C=S stretch) and 3300–3500 cm⁻¹ (N-H stretches) confirm thiourea formation.
Elemental Analysis and Mass Spectrometry
Elemental composition (C, H, N, S) must align with theoretical values. For example, the molecular formula C₁₂H₁₄N₃S₂ requires:
- Calculated : C 54.52%, H 5.34%, N 15.89%, S 24.25%
- Found : C 54.48%, H 5.40%, N 15.82%, S 24.30%
High-resolution mass spectrometry (HRMS) further validates the molecular ion peak at m/z 264.0821 (M+H)⁺.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Competing reactions, such as the formation of symmetrical thioureas or oxidation of thiol intermediates, may reduce yields. Implementing strict anhydrous conditions and using freshly distilled amines mitigates these issues. For instance, the patent US 4,375,547 emphasizes the importance of nitrogen atmospheres to prevent oxidation.
Purification Techniques
Recrystallization from ethanol or dioxane effectively removes unreacted starting materials. Column chromatography using silica gel and ethyl acetate/hexane (3:7) gradients has also been employed for higher-purity isolates.
Industrial and Scalable Approaches
Large-scale synthesis necessitates cost-effective and environmentally benign protocols. The patent literature describes continuous-flow reactors for thiourea production, achieving >90% yields with residence times under 10 minutes. Such systems minimize solvent usage and enhance reproducibility, making them suitable for industrial applications.
Chemical Reactions Analysis
LY-73497 undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Thiourea derivatives have demonstrated significant anticancer activity against various cancer cell lines. For instance, studies have reported that certain thiourea compounds exhibit IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. The mechanism involves targeting molecular pathways that inhibit angiogenesis and alter cancer cell signaling pathways .
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives are notable. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study indicated that specific thiourea derivatives inhibited Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values demonstrating strong antibacterial activity .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiourea derivatives, which can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Agricultural Chemistry
Fungicidal Applications
Thiourea derivatives are utilized in agricultural formulations due to their fungicidal properties. They can inhibit fungal growth by disrupting cell membranes or inhibiting essential enzymes in pathogens .
Herbicidal Activity
Research indicates that these compounds also possess herbicidal properties, making them useful in managing unwanted vegetation in agricultural settings .
Analytical Chemistry
Reagents in Analytical Methods
Thiourea compounds serve as reagents in various analytical methods due to their chemical reactivity. They can be employed in spectrophotometric analyses and other chemical assays to detect and quantify different substances .
Case Studies
Mechanism of Action
LY-73497 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby halting the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl- and related compounds:
Structural and Functional Insights:
Role of the Thiourea Moiety :
- The sulfur atom in thiourea derivatives enhances hydrogen bonding with RT residues, as seen in LY73496. Urea analogs lack this interaction, leading to reduced potency .
- In PTTU, the thiourea group scavenges hydroxyl radicals, demonstrating its dual role in antiviral and neuroprotective contexts .
Impact of Substituents :
- Electron-withdrawing groups : Ortho-F or Cl on LY73497’s phenyl ring improve RT inhibition by modulating electron density .
- Heterocyclic Replacements : The 2-thiazolyl ring in LY73497 can be substituted with pyridine or benzothiazole without significant loss of activity, suggesting flexibility in heterocyclic design .
Linker Optimization :
- Shortening or elongating the ethyl linker in LY73497 reduces RT binding, indicating steric and conformational constraints .
Biological Context Dependency: While LY73497 targets viral RT, structurally similar compounds like BMS-387032 () inhibit CDK2, highlighting how minor structural changes redirect therapeutic applications .
Research Findings and Contradictions
- LY73497 vs. PTTU : Both contain phenyl-thiazolyl-thiourea motifs but differ in biological targets. LY73497’s ethyl linker and substituent positioning are critical for antiviral activity, whereas PTTU’s neuroprotection relies on radical scavenging .
- Contradictory Evidence on Thiourea Roles: In LY73497, thiourea is essential for RT inhibition, but in FANFT (), thiourea derivatives act as carcinogens via prostaglandin-mediated metabolism. This underscores the compound-specific behavior of thiourea derivatives .
Biological Activity
Thiourea derivatives, particularly N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant data.
Chemical Structure and Properties
N-(2-phenylethyl)-N'-2-thiazolyl-thiourea is characterized by a thiourea functional group attached to a phenylethyl and thiazole moiety. Its molecular formula is CHNS, with a molecular weight of approximately 240.35 g/mol. The presence of sulfur in the thiourea group contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Thiourea derivatives have shown promising antimicrobial properties. Research indicates that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 40 µg/mL |
Studies have demonstrated that this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death . For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .
Anticancer Activity
The anticancer properties of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea have been extensively studied, revealing its ability to inhibit the proliferation of various cancer cell lines. The compound has shown cytotoxic effects against human leukemia cells and solid tumors.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| SW480 (colon cancer) | 10.0 |
| PC3 (prostate cancer) | 7.5 |
In vitro studies indicate that this thiourea derivative induces apoptosis in cancer cells by activating specific molecular pathways involved in cell cycle regulation and angiogenesis inhibition . For example, treatment with N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.
Anti-inflammatory Activity
Thiourea derivatives also demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has shown that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 85% |
| TNF-α | 78% |
The anti-inflammatory mechanism is believed to involve the inhibition of signaling pathways that lead to cytokine production, thereby reducing inflammation .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiourea derivatives, including N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, against clinical isolates of bacteria. Results indicated that this compound had comparable efficacy to standard antibiotics like ceftriaxone .
- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in a notable reduction in tumor size in several cases, supporting its potential as an adjunct therapy in oncology .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2-phenylethyl)-N'-2-thiazolylthiourea derivatives?
The synthesis typically involves reacting 2-amino-4-substituted thiazoles with ammonium thiocyanate and benzoyl chloride in dry acetone, followed by alkaline hydrolysis (10% NaOH). Subsequent condensation with phenacyl bromides in ethanol yields derivatives with anti-inflammatory activity . Alternative routes include cyclization of α-aminoketones with phenylisothiocyanate or using aminoacetaldehyde diethyl acetal as a precursor .
Q. What preliminary biological activities have been identified for this compound?
Initial studies highlight its role as an HIV-1 reverse transcriptase inhibitor (IC50 = 0.9 µM in enzymatic assays; ED50 = 1.3 µM in MT-4 cells) with a high therapeutic index (cytotoxic dose >380 µM) . Derivatives also exhibit anti-inflammatory activity, though specific mechanisms remain under investigation .
Q. How is the structural integrity of thiourea derivatives validated experimentally?
X-ray crystallography is critical. For example, analogous N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea crystallizes in a monoclinic space group (P21/c), revealing non-planar conformations, intramolecular N–H···O bonds, and π-π interactions. Bond lengths and angles are cross-validated against the Cambridge Structural Database .
Advanced Research Questions
Q. How have structure-activity relationship (SAR) studies optimized this compound's antiviral efficacy?
SAR strategies divided the lead compound into four quadrants for systematic substituent variation. Phase 1 optimized antiviral activity by modifying phenethyl, thiazolyl, and linker groups. Phase 2 combined optimal substituents into hybrid structures, yielding derivatives like LY300046.HCl (IC50 = 15 nM; ED50 = 20 nM). Key modifications included pyridyl substitutions and bromine incorporation to enhance RT binding .
Q. What methodologies resolve contradictions between cytotoxicity and therapeutic potential in preclinical data?
Discrepancies are addressed by evaluating therapeutic indices (e.g., cytotoxic dose/ED50 ratio >292 for the lead compound ). Advanced models, such as human ovarian carcinoma xenografts, assess in vivo efficacy while monitoring pharmacokinetic parameters (e.g., plasma half-life, bioavailability) to refine dosing regimens .
Q. How do crystallographic and computational studies inform the design of thiourea-based inhibitors?
Crystallography reveals conformational flexibility and intermolecular interactions (e.g., N–H···S hydrogen bonds and π-stacking), guiding steric and electronic optimizations. Density functional theory (DFT) calculates reactivity descriptors (e.g., Fukui indices) to predict regioselectivity in heterocycle formation .
Q. What strategies are used to expand the biological profile of thiourea derivatives beyond antiviral activity?
Functionalization of the thiazolyl and phenethyl groups enables diversification. For example:
- Anti-inflammatory : Condensation with hydrazonoyl chlorides yields thiadiazole derivatives .
- Anticancer : Hybridization with pyrazolyl or benzothiazole moieties enhances kinase inhibition (e.g., CDK2/cycE inhibition with IC50 = 48 nM) .
- Antimicrobial : Introducing nitro or chloro substituents improves activity against resistant strains .
Methodological Considerations
Q. How are thiourea derivatives analyzed for metal chelation and catalytic applications?
Thioureas act as ligands for transition metals (e.g., Pt, Ni, Cu), forming complexes characterized via IR, NMR, and single-crystal XRD. Chelation studies use UV-Vis spectroscopy to monitor binding constants and stoichiometry .
Q. What experimental designs mitigate challenges in synthesizing imidazolidine-2-thiones from thioureas?
Harsh conditions (e.g., high-temperature cyclization) are avoided by employing mild catalysts (e.g., triethylamine) or microwave-assisted synthesis. Starting materials like N,N′-disubstituted thioureas are pre-purified to minimize side reactions .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
